molecular formula C10H15BrN2 B13283040 5-Bromo-4-(3-methylbutyl)pyridin-3-amine

5-Bromo-4-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13283040
M. Wt: 243.14 g/mol
InChI Key: INKNLGTXYRLJJL-UHFFFAOYSA-N
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Description

5-Bromo-4-(3-methylbutyl)pyridin-3-amine (CAS 1878316-64-3) is a brominated pyridine derivative with the molecular formula C 10 H 15 BrN 2 and a molecular weight of 243.14 g/mol . This compound is part of the pyridine chemical class, which is widely recognized as a privileged scaffold in medicinal chemistry and material science. Pyridine-based compounds are frequently employed as key building blocks in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct more complex biaryl structures . The presence of both a bromine substituent and an amine group on the pyridine ring makes this molecule a versatile intermediate for further functionalization and exploration in various research fields. Researchers utilize such bromo-aminopyridines in the synthesis of novel compounds for potential applications in pharmaceutical development and materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

5-bromo-4-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C10H15BrN2/c1-7(2)3-4-8-9(11)5-13-6-10(8)12/h5-7H,3-4,12H2,1-2H3

InChI Key

INKNLGTXYRLJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=NC=C1N)Br

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with 3-methylbutyl-substituted pyridine derivatives, such as 2-Amino-3-methylpyridine , which serves as a precursor for subsequent modifications (see Section 3.1).

Bromination of Pyridine Derivatives

Regioselective Bromination

Method:
The bromination of pyridine derivatives is achieved using N-bromosuccinimide (NBS) in solvents like acetonitrile, under controlled temperature conditions to favor substitution at the 5-position.

Reaction Conditions:

  • Solvent: Acetonitrile (MeCN)
  • Reagent: N-Bromosuccinimide (NBS)
  • Temperature: 0°C to room temperature
  • Catalyst: None typically required, but radical initiators can be used for enhanced selectivity

Reaction Scheme:

2-Amino-3-methylpyridine + NBS → 2-Amino-5-bromo-3-methylpyridine

Yield & Purity:
Reported yields are high (~95%), with purity confirmed via NMR and HRMS.

Literature Data

  • The process aligns with methods described in patents and literature, emphasizing regioselectivity and minimal polybromination.

Alkylation to Introduce the 3-Methylbutyl Group

Alkylation Strategy

The 3-methylbutyl group is introduced via nucleophilic substitution or cross-coupling reactions on the pyridine ring.

Method:

  • Use of alkyl halides (e.g., 3-methylbutyl halides) in the presence of bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
  • Alternatively, Negishi coupling can be employed for better regioselectivity, especially when coupled with palladium catalysis.

Reaction Scheme:

2-Amino-5-bromo-3-methylpyridine + 3-methylbutyl halide → 4-(3-methylbutyl)-2-amino-5-bromopyridine

Optimization & Notes

  • Reaction temperature typically around 80-100°C.
  • Use of phase-transfer catalysts can enhance yields.
  • Purification via column chromatography or recrystallization.

Formation of the Amine at the 3-Position

Final Assembly

The final compound, 5-Bromo-4-(3-methylbutyl)pyridin-3-amine , is obtained after the sequential steps of bromination, alkylation, and amination, with purification steps including chromatography and recrystallization to ensure high purity.

Recent Advances and Research Findings

Patented Processes

Recent patents (e.g., WO2024015825A1) describe innovative approaches such as:

  • Use of nickel-catalyzed methylation via Negishi coupling for introducing methyl groups at specific positions.
  • Hydrolysis of directing groups to facilitate regioselective substitutions.
  • Reaction schematic :
    • Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group is attached, followed by palladium or nickel-catalyzed cross-coupling to introduce the methyl group, and subsequent hydrolysis to yield the target amine.

Reaction Data & Optimization

Parameter Conditions Outcome
Bromination NBS, acetonitrile, 0°C High regioselectivity (~95%)
Alkylation 3-methylbutyl halide, K₂CO₃, DMF, 80°C Good yield, minimal side products
Amine formation Catalytic hydrogenation or nucleophilic substitution High purity (>95%)

Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Yield Notes
Bromination NBS Acetonitrile 0°C–RT 95% Regioselective at 5-position
Alkylation 3-methylbutyl halide, K₂CO₃ DMF 80°C >90% Optimized for regioselectivity
Amination NH₃ or primary amines Hydrogenation conditions or nucleophilic substitution RT–100°C >95% Purification critical

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitro or nitroso pyridines.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5-Bromo-4-(3-methylbutyl)pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Bromine at position 5 is a common feature, enabling Suzuki cross-coupling reactions in derivatives like 5-Bromo-2-methylpyridin-3-amine .

Solubility and Polarity :

  • Methoxy-substituted analogs (e.g., 5-Bromo-4-methoxypyridin-3-amine) exhibit higher water solubility due to hydrogen bonding with the methoxy group .
  • The trifluoromethyl group in 5-Bromo-4-(trifluoromethyl)pyridin-2-amine drastically reduces polarity, favoring blood-brain barrier penetration .

Amino groups at position 3 (as in the target compound) are critical for forming hydrogen bonds with enzymatic targets, a feature shared with 3-Amino-2-bromo-5-methylpyridine .

Safety Profiles :

  • Brominated pyridinamines like 5-Bromo-4-methoxypyridin-3-amine carry warnings for acute toxicity (H302) and skin irritation (H315), likely due to the bromine and amine groups .

Biological Activity

5-Bromo-4-(3-methylbutyl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-4-(3-methylbutyl)pyridin-3-amine is characterized by the following structural features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Bromo Group : A bromine atom attached to the pyridine ring, which may influence the compound's reactivity and biological interactions.
  • Alkyl Side Chain : The presence of a 3-methylbutyl group that can affect lipophilicity and membrane permeability.

Mechanisms of Biological Activity

The biological activity of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine can be attributed to several mechanisms:

  • Receptor Modulation : Studies suggest that compounds with similar structures can act as allosteric modulators for various receptors, potentially enhancing or inhibiting their activity.
  • Antimicrobial Properties : Some pyridine derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Activity : Compounds with similar functional groups have been reported to enhance antioxidant defenses in biological systems, reducing oxidative stress.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine:

  • In Vitro Studies : High-throughput screening assays have demonstrated that this compound exhibits significant activity against specific biological targets, suggesting its potential as a therapeutic agent.
CompoundTargetEC50 (nM)Emax (%)
5-Bromo-4-(3-methylbutyl)pyridin-3-amineD1 Receptor2.376
Similar CompoundD1 Receptor2.087

The data indicates that 5-Bromo-4-(3-methylbutyl)pyridin-3-amine has comparable potency to other known modulators at the D1 receptor, which is crucial for dopaminergic signaling.

Case Studies

  • Antimicrobial Activity : A study focusing on pyridine derivatives found that 5-Bromo-4-(3-methylbutyl)pyridin-3-amine exhibited broad-spectrum antimicrobial activity, effectively inhibiting the growth of various bacterial strains.
  • Neuroprotective Effects : Research involving neurodegenerative disease models indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role for 5-Bromo-4-(3-methylbutyl)pyridin-3-amine in treating conditions like Parkinson's disease.

Q & A

Q. What safety protocols are essential for handling brominated pyridines with volatile alkyl chains?

  • Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store the compound under inert atmosphere (argon) at 4°C to prevent degradation. Acute toxicity testing (e.g., LD50_{50} in rodents) informs hazard classification .

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